molecular formula C7H3F4NO B6168967 6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde CAS No. 1805069-58-2

6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde

Cat. No. B6168967
CAS RN: 1805069-58-2
M. Wt: 193.1
InChI Key:
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Description

“6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . Trifluoromethylpyridines and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .


Molecular Structure Analysis

The molecular formula of “6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde” is C7H3F4NO, and its molecular weight is 193.1 . The structure includes a pyridine ring with a trifluoromethyl group and a fluorine atom attached, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical And Chemical Properties Analysis

“6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde” is a solid compound with a molecular weight of 175.11 . It has a storage temperature of 2-8°C . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Safety and Hazards

“6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3. The target organs are the respiratory system .

Future Directions

Trifluoromethylpyridines and their intermediates, such as “6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. Therefore, the downstream fluorine-containing pyridine pesticides become the mainstay of the latest generation of pesticides .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde can be achieved through a multi-step process involving the introduction of the fluorine and trifluoromethyl groups onto the pyridine ring, followed by the addition of the aldehyde functional group.", "Starting Materials": [ "2-chloro-5-fluoropyridine", "trifluoromethyl iodide", "copper(I) iodide", "copper(II) sulfate", "sodium borohydride", "acetic acid", "sodium hydroxide", "acetaldehyde" ], "Reaction": [ "Step 1: 2-chloro-5-fluoropyridine is reacted with trifluoromethyl iodide and copper(I) iodide in the presence of a palladium catalyst to yield 6-fluoro-5-(trifluoromethyl)pyridine.", "Step 2: The resulting product from step 1 is then treated with sodium borohydride in the presence of acetic acid to reduce the trifluoromethyl group to a methyl group, yielding 6-fluoro-5-methylpyridine.", "Step 3: 6-fluoro-5-methylpyridine is then oxidized with copper(II) sulfate in the presence of sodium hydroxide to introduce the aldehyde functional group, yielding 6-fluoro-5-methylpyridine-2-carbaldehyde.", "Step 4: The final step involves the replacement of the methyl group with a fluorine atom. This is achieved by reacting 6-fluoro-5-methylpyridine-2-carbaldehyde with hydrogen fluoride in the presence of a catalyst such as sulfuric acid or trifluoroacetic acid, yielding the desired product, 6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde." ] }

CAS RN

1805069-58-2

Product Name

6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde

Molecular Formula

C7H3F4NO

Molecular Weight

193.1

Purity

95

Origin of Product

United States

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